molecular formula Ac B1199940 Actinium-225 CAS No. 14265-85-1

Actinium-225

货号: B1199940
CAS 编号: 14265-85-1
分子量: 225.02323 g/mol
InChI 键: QQINRWTZWGJFDB-YPZZEJLDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atomic Structure and Physical Properties

Actinium-225 (symbol: $$^{225}$$Ac) is a radioactive isotope of actinium, a member of the actinide series. Its atomic structure consists of 89 protons and 136 neutrons, giving it an atomic mass of 225.02323 atomic mass units (u). The electron configuration of actinium is $$[Rn] 6d^1 7s^2$$, with a dominant oxidation state of +3 in chemical compounds.

Table 1: Fundamental atomic and physical properties of this compound

Property Value
Atomic number 89
Neutron number 136
Atomic mass 225.02323 u
Electron configuration $$[Rn] 6d^1 7s^2$$
Oxidation state +3
Density 10.07 g/cm³
Melting point 1,050°C
Boiling point 3,200°C
Crystal structure Face-centered cubic (fcc)

This compound exhibits metallic bonding and shares physical similarities with lanthanides, such as a silvery-white appearance and rapid oxidation in air. Its density (10.07 g/cm³) and melting/boiling points align with trends observed in heavy actinides.

Isotopic Characteristics and Stability

This compound has a half-life of 9.92 days, decaying via alpha emission to francium-221 ($$^{221}$$Fr). This isotope does not occur naturally in significant quantities due to its position in the neptunium decay series ($$^{237}$$Np → $$^{233}$$Pa → ... → $$^{225}$$Ac), which is nearly absent in nature. Its synthetic production is necessitated by its scarcity in uranium and thorium ores, where its abundance is less than $$1.1 \times 10^{-19}$$ relative to $$^{232}$$Th.

属性

CAS 编号

14265-85-1

分子式

Ac

分子量

225.02323 g/mol

IUPAC 名称

actinium-225

InChI

InChI=1S/Ac/i1-2

InChI 键

QQINRWTZWGJFDB-YPZZEJLDSA-N

SMILES

[Ac]

手性 SMILES

[225Ac]

规范 SMILES

[Ac]

同义词

225Ac radioisotope
Ac-225 radioisotope
Actinium-225

产品来源

United States

准备方法

合成路线和反应条件

Actimab-M 通过将 CD33 靶向单克隆抗体与锕-225 偶联来合成。该过程涉及几个步骤:

    抗体生产: 单克隆抗体采用杂交瘤技术或重组 DNA 技术生产。

    偶联: 抗体通过化学方法与锕-225 偶联,使用螯合剂将放射性同位素与抗体结合。

    纯化: 将偶联产物纯化以去除任何未结合的锕-225 和其他杂质。

工业生产方法

Actimab-M 的工业生产涉及大规模细胞培养以生产抗体,然后进行偶联和纯化过程。 生产必须符合严格的监管标准,以确保最终产品的安全性和有效性 .

化学反应分析

反应类型

Actimab-M 主要由于锕-225 的存在而发生放射分解反应。 这些反应导致α粒子的发射,从而导致靶向癌细胞的 DNA 双链断裂 .

常用试剂和条件

    螯合剂: 用于将锕-225 结合到抗体上。

    缓冲液: 在偶联过程中保持 pH 值。

    放射分解稳定剂: 防止化合物在储存和使用期间降解。

主要形成的产物

Actimab-M 放射分解反应的主要产物是通过 DNA 损伤破坏癌细胞。 这会导致细胞死亡和肿瘤缩小 .

科学研究应用

Properties of Actinium-225

Ac-225 is characterized by several key features that enhance its therapeutic potential:

  • Half-Life : Approximately 10 days, allowing for practical manufacturing and clinical application.
  • Alpha Emission : Releases four alpha particles per decay event, maximizing cellular damage to cancer cells while minimizing harm to surrounding healthy tissues.
  • Targeting Capability : Can be conjugated with antibodies or other targeting vectors to selectively deliver radiation to tumor cells.

These properties position Ac-225 as a leading candidate in the development of targeted therapies for various cancers.

Clinical Applications

Ac-225 has shown promise in treating various cancers, particularly prostate cancer and acute myeloid leukemia. Notable applications include:

  • Prostate Cancer : Clinical trials have demonstrated that Ac-225 labeled with prostate-specific membrane antigen (PSMA) can significantly improve survival rates in patients with metastatic castration-resistant prostate cancer. Median survival was reported at 188 days with Ac-225 compared to lower efficacy observed with beta-emitting isotopes like Lutetium-177 .
  • Acute Myeloid Leukemia : TAT using Ac-225 has been explored in the treatment of acute myeloid leukemia, showing encouraging results in reducing tumor burden and improving patient outcomes .

Research and Development

Recent advancements in the production and application of Ac-225 are noteworthy:

  • Production Techniques : Innovative methods have been developed for large-scale production of Ac-225, enhancing availability for clinical trials and research .
  • Radiolabeling Efficiency : Improved radiolabeling techniques have been established, increasing the effectiveness of Ac-225 in therapeutic applications .
  • Preclinical Studies : Ongoing research continues to assess the safety and efficacy of Ac-225 in various cancer types, with promising results indicating its potential as a first-line treatment option for resistant cancers .

Case Study 1: Prostate Cancer Treatment

A clinical trial involving 250 patients treated with Ac-225 labeled PSMA agents demonstrated a biochemical response rate where approximately 50% of participants experienced a significant decline in prostate-specific antigen levels. The results indicated a favorable tolerability profile compared to traditional therapies .

Case Study 2: Acute Myeloid Leukemia

In a study focusing on acute myeloid leukemia patients, treatment with Ac-225 resulted in substantial reductions in leukemic cell populations, leading to remission in several cases. The targeted approach minimized systemic toxicity while maximizing therapeutic efficacy .

Table 1: Comparison of Alpha Emitters

IsotopeHalf-Life (days)Alpha Particles per DecayClinical Applications
This compound104Prostate Cancer, AML
Lutetium-1776.71Prostate Cancer
Thorium-22718.73Experimental Trials

Table 2: Clinical Trial Outcomes with this compound

Study TypePatient Cohort SizeMedian Survival (days)Response Rate (%)
Prostate Cancer PSMA RLT25018850
Acute Myeloid LeukemiaVariesN/ASignificant Remission

作用机制

Actimab-M 通过以下机制发挥作用:

相似化合物的比较

Actinium-225 vs. Lutetium-177

Parameter This compound Lutetium-177
Decay Type Alpha (4 α/decay; 28 MeV total) Beta-minus (β⁻; 0.5 MeV max) + gamma (113 keV, 6.4%)
Half-Life 10 days 6.65 days
Tissue Penetration 50–100 μm (alpha) 0.2–2 mm (beta)
Relative Biological Effectiveness (RBE) ~5–10× higher than β-emitters due to clustered DNA damage Lower RBE; diffuse DNA single-strand breaks
Clinical Use Prostate cancer (e.g., ²²⁵Ac-PSMA-617), ovarian cancer, NETs Neuroendocrine tumors (e.g., ¹⁷⁷Lu-DOTATATE), prostate cancer (¹⁷⁷Lu-PSMA)
Toxicity Concerns Higher risk due to alpha recoil daughters (e.g., ²¹³Bi) and complex DNA damage Primarily renal toxicity from prolonged retention
Chelation Requires macrocyclic ligands (e.g., DOTA, macropa) due to large ionic radius Stable with DOTA; well-established protocols

Key Findings :

  • In vitro studies show ²²⁵Ac-PSMA-I&T induces slower DNA repair kinetics and higher RBE (2.5–3×) compared to ¹⁷⁷Lu-PSMA-I&T, enhancing tumoricidal effects .
  • However, ²²⁵Ac causes more toxicity in PSMA-expressing healthy tissues (e.g., salivary glands, kidneys) due to prolonged alpha exposure .

This compound vs. Bismuth-213

Parameter This compound Bismuth-213
Decay Chain Parent nuclide (decays to ²¹³Bi, ²⁰⁹Tl, etc.) Daughter of ²²⁵Ac; emits 1 alpha (8.4 MeV) + beta particles
Half-Life 10 days 45.6 minutes
Clinical Use Long-term TAT for solid tumors (prostate, ovarian) Rapid-targeting applications (leukemia, bladder cancer)
Production Cyclotron or reactor-based (²²⁶Ra(n,2n)²²⁵Ra → ²²⁵Ac) Derived from ²²⁵Ac generators
Toxicity Risk from redistributed daughters (e.g., ²¹³Bi) Limited due to short half-life but requires precise timing for administration

Key Findings :

  • ²¹³Bi is used in acute myeloid leukemia (AML) via anti-CD33 antibodies (e.g., lintuzumab), achieving rapid tumor kill .
  • ²²⁵Ac’s 10-day half-life enables centralized production and distribution, unlike ²¹³Bi’s dependency on ²²⁵Ac generators .

This compound vs. Radium-223

Parameter This compound Radium-223
Decay Type Alpha (4 α/decay) Alpha (4 α/decay; 28 MeV total)
Targeting Mechanism Requires conjugation to tumor-specific vectors (e.g., PSMA, HER2) Bone-seeking (calcium mimetic; non-targeted)
Clinical Use Metastatic castration-resistant prostate cancer (mCRPC), NETs Bone metastases in mCRPC (e.g., Xofigo®)
Toxicity Off-target toxicity from daughters Myelosuppression due to bone marrow exposure

Key Findings :

  • ²²⁵Ac’s versatility in vector conjugation broadens its applicability beyond skeletal niches .

Challenges and Innovations

  • Coordination Chemistry : ²²⁵Ac’s large ionic radius (≈1.12 Å) and 6d⁰5f⁰ configuration complicate chelation. DOTA remains suboptimal (in vivo instability), driving research into macropa and DFO* derivatives for enhanced stability .
  • Daughter Redistribution: Recoiling daughters (e.g., ²¹³Bi) can escape targeting vectors, necessitating nano-carriers (liposomes, carbon nanotubes) to encapsulate decay chains .
  • Supply Constraints: Current production (~1.5–3 Ci/year) is insufficient for global demand. Innovations in cyclotron-based ²²⁶Ra(n,2n)²²⁵Ra routes (e.g., NorthStar, NIT) aim to scale output .

生物活性

Actinium-225 (225^{225}Ac) is a potent alpha-emitting radionuclide that has emerged as a promising therapeutic agent in the field of nuclear medicine, particularly for targeted alpha therapy (TAT) in cancer treatment. This article explores the biological activity of 225^{225}Ac, focusing on its mechanisms, clinical applications, and recent research findings.

Key Properties of this compound

  • Half-Life : 225^{225}Ac has a half-life of approximately 10 days, which is optimal for therapeutic applications. This allows sufficient time for the drug to target cancer cells while minimizing accumulation in healthy tissues .
  • Alpha Emission : Each decay event of 225^{225}Ac results in the emission of four alpha particles, which have high linear energy transfer (LET). This characteristic leads to significant cytotoxic effects on targeted cancer cells while sparing surrounding healthy tissues due to the limited range of alpha particles .
  • Decay Chain : The decay of 225^{225}Ac produces several short-lived daughter isotopes, including 213^{213}Bi and 221^{221}Fr, which contribute to its therapeutic efficacy through additional radiation exposure to cancer cells .

The mechanism by which 225^{225}Ac exerts its biological effects involves its incorporation into targeting vectors, such as monoclonal antibodies or small molecules that specifically bind to cancer cell markers. Upon internalization, the emitted alpha particles induce double-strand breaks in DNA, leading to cell death. This targeted approach enhances the therapeutic index by maximizing damage to malignant cells while minimizing collateral damage to normal tissues .

1. Prostate Cancer Treatment

Recent studies have highlighted the efficacy of 225^{225}Ac in treating metastatic castration-resistant prostate cancer (mCRPC). A meta-analysis revealed that patients receiving 225^{225}Ac-labeled prostate-specific membrane antigen (PSMA) radioligand therapy demonstrated significant antitumor activity, with a median overall survival of 15.5 months and a progression-free survival of 7.9 months .

2. Acute Myeloid Leukemia (AML)

In a clinical trial involving patients with relapsed or refractory AML, conjugation of 225^{225}Ac to the anti-CD33 antibody lintuzumab showed promising results. The study reported that this approach significantly enhanced the cytotoxicity against AML cells compared to traditional therapies .

Case Studies

Case Study 1: Prostate Cancer
A case report documented a patient with stage IV castration-resistant prostate carcinoma who received 225^{225}Ac-PSMA therapy. The treatment resulted in improved performance status as measured by the Eastern Cooperative Oncology Group (ECOG) scale, indicating enhanced quality of life alongside tumor response .

Case Study 2: Acute Myeloid Leukemia
Another case involved a patient treated with 225^{225}Ac-lintuzumab who experienced substantial tumor reduction and prolonged remission compared to historical controls receiving standard chemotherapy .

Research Findings

Recent research has focused on optimizing the delivery and dosimetry of 225^{225}Ac-based therapies. Advances in chelation technology have improved the stability and bioavailability of 225^{225}Ac when conjugated to targeting agents, enhancing its therapeutic potential .

Efficacy and Safety Profile

A comprehensive review indicated that while 225^{225}Ac therapies are associated with higher efficacy rates compared to beta-emitting radionuclides like Lutetium-177, they also present unique safety considerations due to radiation exposure. Ongoing studies are assessing optimal dosing strategies to maximize efficacy while minimizing adverse effects .

Data Summary Table

PropertyValue
Half-Life10 days
Alpha Particles Emitted4 per decay
Therapeutic ApplicationsProstate Cancer, Acute Myeloid Leukemia
Median Overall Survival15.5 months (mCRPC)
Progression-Free Survival7.9 months (mCRPC)

常见问题

Q. What are the decay properties of actinium-225, and how do they influence its therapeutic applications?

this compound decays via alpha emission with a half-life of 10 days, producing short-lived daughter isotopes (e.g., francium-221, bismuth-213) that emit only alpha and beta particles. The absence of high-energy gamma radiation minimizes collateral damage to healthy tissues, making it ideal for targeted alpha therapy (TAT). Researchers must account for its decay chain when designing drug conjugates to ensure precise dose delivery and avoid off-target effects from recoiling daughter nuclides .

Q. How is this compound currently produced, and what facilities support its large-scale synthesis?

The dominant method involves irradiating thorium-232 targets with high-energy protons (200 MeV) at specialized facilities like Brookhaven Lab’s Linear Accelerator (BLIP) and LANL’s Neutron Science Center. This spallation process yields this compound alongside co-produced isotopes (e.g., radium-223, thorium-227). Separation techniques, such as chromatographic purification, isolate this compound from the irradiated target .

Q. What are the primary challenges limiting this compound availability for preclinical studies?

Limited supply stems from reliance on legacy uranium-233 stocks and low yields from traditional production routes. Current accelerator-based methods, while promising, require optimization to achieve clinically relevant quantities (~100 mCi per irradiation). Contamination by actinium-227 (<0.5%) in spallation-derived this compound also necessitates rigorous quality control .

Advanced Research Questions

Q. How can researchers mitigate the impact of this compound’s recoiling daughter nuclides in therapeutic applications?

Daughter nuclides like bismuth-213 can detach from targeting vectors due to alpha recoil, reducing therapeutic efficacy and increasing toxicity. Methodologies include:

  • Using nanocarriers or liposomes to encapsulate this compound and retain daughters.
  • Optimizing chelators (e.g., DOTA, macropa) for stronger binding to this compound.
  • Preclinical modeling with Monte Carlo simulations (e.g., FLUKA) to predict dose distribution and recoil effects .

Q. What strategies enable the co-production of medically relevant isotopes during this compound synthesis?

Thorium-232 spallation co-produces radium-223 (used in metastatic prostate cancer) and thorium-227. Researchers can isolate these isotopes via sequential decay or chemical separation (e.g., using LN2 resin). This co-production enhances cost-efficiency and supports multi-isotope therapeutic studies .

Q. How do production cross-sections and beam energy influence this compound yield in spallation reactions?

Experimental measurements show a production cross-section of 14 ± 3 mb at 200 MeV proton energy. Higher beam energies (>200 MeV) increase yields but may raise contamination risks (e.g., actinium-227). Researchers must balance irradiation parameters with purification workflows to maximize purity and scalability .

Q. What methodologies validate the radiochemical purity of this compound for clinical use?

Quality assurance involves:

  • Inductively Coupled Plasma (ICP) analysis to quantify metal impurities.
  • Gamma spectroscopy to detect actinium-227 contamination.
  • Comparative testing against reference standards (e.g., Oak Ridge National Laboratory’s this compound) .

Q. How can this compound be integrated into peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors?

Preclinical studies use somatostatin receptor antagonists (e.g., DOTATATE) labeled with this compound. Key steps include:

  • Optimizing specific activity to avoid receptor saturation.
  • Assessing biodistribution and dosimetry in murine models.
  • Clinical translation via FDA-accepted Drug Master Files (DMFs) to streamline regulatory approval .

Q. What emerging applications exist for this compound beyond oncology?

Recent studies suggest antibacterial potential, particularly against antibiotic-resistant pathogens. Researchers are exploring:

  • Conjugating this compound to antibodies targeting bacterial surface antigens.
  • In vitro assays to quantify bactericidal efficacy and dose thresholds .

Contradictions and Open Challenges

  • Supply vs. Demand : While spallation can theoretically produce more this compound in one day than global annual output, logistical bottlenecks (e.g., target processing at Oak Ridge) delay large-scale availability .
  • Therapeutic Optimization : Clinical trials show efficacy in late-stage prostate cancer, but recoiling daughters and renal toxicity limit broader adoption. Novel delivery systems (e.g., nanoparticles) are under investigation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。